molecular formula C18H13FN4O2S B6527787 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide CAS No. 1019104-37-0

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide

Cat. No.: B6527787
CAS No.: 1019104-37-0
M. Wt: 368.4 g/mol
InChI Key: WMNKKEGSLUOIGH-UHFFFAOYSA-N
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Description

N-{1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(4-fluorophenyl)-thiazole moiety and a furan-2-carboxamide group. Its structure combines electronegative (fluorophenyl), hydrogen-bonding (thiazole, carboxamide), and aromatic (furan) elements, making it a candidate for pharmacological applications. This article compares its structural and functional attributes with analogous compounds reported in recent literature.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKKEGSLUOIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of CCG-343086’s action primarily involve the modulation of G protein signaling. By inhibiting RGS4, CCG-343086 can potentially enhance the downstream signaling events of G proteins. .

Biological Activity

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H17FN4O2S\text{C}_{19}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a thiazole ring, a pyrazole moiety, and a furan carboxamide, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring thiazole and pyrazole moieties. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some relevant findings:

CompoundCell LineIC50 (µM)Mechanism
1MCF70.39Aurora-A kinase inhibition
2HepG20.01DNA binding interaction
3HCT1161.61Cytotoxic activity via apoptosis

The compound this compound has been speculated to exhibit similar anticancer properties due to its structural components.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds similar to this compound have been attributed to their ability to inhibit key inflammatory pathways. For example, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing TNFα release in preclinical models.

In a study examining the effects of related compounds on TNFα production in stimulated whole blood from cynomolgus monkeys, significant suppression was observed, indicating potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several key features that may enhance its biological activity:

Thiazole Ring : Known for its pharmacological properties, modifications on the thiazole ring can significantly affect the compound's potency against various biological targets .

Pyrazole Moiety : The presence of a pyrazole group has been linked to anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Fluorine Substitution : The incorporation of fluorine in the phenyl ring can enhance lipophilicity and bioavailability, potentially improving therapeutic efficacy .

Case Studies

Several case studies provide insights into the efficacy of compounds related to this compound:

  • Study on Cytotoxicity : A series of thiazole derivatives were tested against breast cancer cell lines, revealing that specific substitutions led to enhanced cytotoxic effects compared to standard treatments .
  • Inflammation Model Evaluation : In vivo studies demonstrated that compounds with similar structures effectively reduced inflammation markers in rodent models of arthritis .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The thiazole ring is often responsible for this activity due to its ability to interact with microbial enzymes.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of thiazole-containing compounds. In vitro studies demonstrated that derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as the MAPK pathway . The incorporation of fluorine in the structure may enhance the compound's potency by improving interactions with target proteins.

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antibacterial efficacy. Among these, one derivative closely related to this compound showed promising results against multi-drug resistant bacterial strains . The study concluded that modifications in the thiazole structure could enhance antibacterial properties.

Case Study 2: Anticancer Studies

A recent investigation focused on the anticancer properties of thiazole-based compounds, revealing that certain derivatives could inhibit tumor growth in xenograft models. The study found that these compounds significantly reduced tumor size compared to control groups, suggesting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyrazole-Based Analogs with Varying Heterocyclic Substituents

(a) N-(1-(6-Ethyl-4-Oxo-1,4-Dihydropyrimidin-2-yl)-3-Methyl-1H-Pyrazol-5-yl)Furan-2-Carboxamide
  • Key Differences: Replaces the thiazole-fluorophenyl group with a dihydropyrimidinone ring.
  • Demonstrated efficacy in adenylyl cyclase inhibition studies, suggesting structural flexibility for enzyme targeting .
(b) 5-Bromo-N-{1-[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}Furan-2-Carboxamide
  • Key Differences : Substitutes thiazole with a pyrazolo[3,4-d]pyrimidinyl group and adds a bromine atom to the furan ring.
  • Implications :
    • Bromine increases molecular weight (482.3 g/mol vs. ~420 g/mol for the parent compound) and may enhance halogen bonding interactions.
    • The pyrazolo-pyrimidine core could improve DNA-binding affinity, as seen in kinase inhibitors .

Thiazole-Containing Analogs

(a) 4-{1-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole
  • Key Differences : Incorporates a triazole ring and bromophenyl-thiazole group.
  • Crystallographic studies reveal C—H···N and π-π stacking interactions, which stabilize the molecular conformation and could influence bioavailability .
(b) N-[4-(4-Fluorophenyl)-5-{2-[4-(Piperazin-1-yl)Anilino]Pyrimidin-4-yl}-1,3-Thiazol-2-yl]Cyclopropanecarboxamide
  • Key Differences: Replaces furan-carboxamide with cyclopropanecarboxamide and adds a piperazine-anilino-pyrimidine chain.
  • Implications :
    • The piperazine group enhances water solubility, while the cyclopropane ring may reduce metabolic degradation.
    • Demonstrated potent antiplasmodial activity, highlighting the role of thiazole-pyrimidine hybrids in targeting parasitic enzymes .

Furan-Carboxamide Derivatives

(a) N-(1-Methyl-1H-Pyrazol-3-yl)-1,2-Oxazole-5-Carboxamide
  • Key Differences : Substitutes thiazole with oxazole and replaces 4-fluorophenyl with a methyl group.
  • Implications: Oxazole’s oxygen atom vs. Lower molecular weight (~250 g/mol) may improve membrane permeability but reduce target specificity .

Comparative Physicochemical and Pharmacological Data

Compound Class Molecular Weight (g/mol) Key Substituents Noted Bioactivity/Property Reference
Target Compound ~420 Thiazole-fluorophenyl, furan-carboxamide Potential kinase/DNA interaction N/A
Dihydropyrimidinone analog ~350 Dihydropyrimidinone Adenylyl cyclase inhibition
Brominated furan analog 482.3 Pyrazolo-pyrimidine, bromine Kinase inhibition (hypothetical)
Thiazole-triazole hybrid ~580 Bromophenyl, triazole Crystalline stability via π-π stacking
Piperazine-thiazole analog ~520 Cyclopropane, piperazine Antiplasmodial activity

Preparation Methods

Hydrazine-Mediated Cyclization

A widely adopted method involves the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, 3-methyl-1H-pyrazol-5-amine can be synthesized by reacting hydrazine hydrate with ethyl acetoacetate under acidic conditions. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

Optimization Note : Microwave-assisted synthesis significantly reduces reaction times. A solvent-free protocol using 1-(4-fluorophenyl)ethanone and substituted hydrazines under microwave irradiation yields 3-methyl-1-(4-fluorophenyl)-1H-pyrazole-5-amine in 85% yield within 20 minutes.

Transition Metal-Catalyzed Methods

Ruthenium(II)-catalyzed oxidative C–N coupling offers an alternative route for constructing trisubstituted pyrazoles. This method employs dioxygen as an oxidant, ensuring high functional group tolerance and regioselectivity. For instance, reacting 1-(4-fluorophenyl)ethylidene hydrazine with propargyl alcohols in the presence of [RuCl2(p-cymene)]2 catalyst produces 3-methyl-1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in 78% yield.

Formation of the 4-(4-Fluorophenyl)-1,3-Thiazole Moiety

The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thioureas or thioamides.

Key Intermediate: 2-Bromo-1-(4-fluorophenyl)ethan-1-one

This α-bromoketone is prepared by brominating 4-fluoroacetophenone using molecular bromine in acetic acid. The reaction achieves 92% yield at 0–5°C.

Thiazole Cyclization

The α-bromoketone reacts with thiourea in ethanol under reflux to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. Subsequent functionalization involves coupling with the pyrazole intermediate. A modified protocol using ammonium thiocyanate and hydrochloric acid enhances regioselectivity, yielding 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid (89% yield).

Coupling of Pyrazole and Thiazole Units

The pyrazole and thiazole subunits are linked via a nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

SNAr Reaction

Treating 3-methyl-1H-pyrazol-5-amine with 2-chloro-4-(4-fluorophenyl)-1,3-thiazole in dimethylformamide (DMF) at 120°C for 12 hours affords the coupled product in 68% yield. The reaction is facilitated by the electron-withdrawing nature of the thiazole ring, which activates the chlorine substituent toward displacement.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method offers superior yields (82%) under milder conditions. Using Pd2(dba)3 as a catalyst and Xantphos as a ligand, the coupling of 3-methyl-1H-pyrazol-5-amine with 2-bromo-4-(4-fluorophenyl)-1,3-thiazole proceeds in toluene at 90°C.

Introduction of the Furan-2-Carboxamide Group

The final step involves amidating the pyrazole-thiazole intermediate with furan-2-carbonyl chloride.

Acylation Conditions

Reacting the intermediate with furan-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the target compound in 75% purity. However, this method often requires chromatographic purification due to side reactions.

Coupling Reagent-Assisted Amidation

Employing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent in DMF improves efficiency. The reaction between the amine intermediate and furan-2-carboxylic acid in the presence of HATU and N,N-diisopropylethylamine (DIPEA) achieves 88% yield.

Critical Analysis of Synthetic Routes

The table below compares key methodologies:

StepMethodYield (%)ConditionsReference
Pyrazole synthesisMicrowave-assisted85Solvent-free, 150°C, 20 min
Thiazole formationHantzsch synthesis89Ethanol, reflux, 6 h
CouplingBuchwald-Hartwig amination82Pd2(dba)3, Xantphos, 90°C
AmidationHATU-mediated88DMF, rt, 12 h

Key Findings :

  • Microwave-assisted pyrazole synthesis reduces reaction times by 70% compared to conventional heating.

  • Palladium-catalyzed coupling outperforms SNAr in yield and selectivity.

  • HATU-mediated amidation minimizes side products, eliminating the need for chromatography .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with the preparation of the pyrazole-thiazole core via condensation reactions. For example, highlights similar fluorophenyl-pyrazole derivatives synthesized through stepwise coupling of aryl halides with heterocyclic intermediates .
  • Key steps :

Thiazole formation : React 4-fluorophenyl thioamide with α-haloketones under Hantzsch thiazole synthesis conditions.

Pyrazole functionalization : Introduce the 3-methyl group via alkylation or palladium-catalyzed cross-coupling.

Furan-2-carboxamide coupling : Use carbodiimide-mediated (e.g., EDC/HOBt) amidation to attach the furan moiety.

  • Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). For fluorinated intermediates, consider low-temperature crystallization to minimize side reactions .

    • Example Table :
StepReactantsCatalyst/SolventYield (%)Purity (HPLC)
1A + BDCM, RT6590
2C + DPd(OAc)₂, DMF7895

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Identify diagnostic peaks (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiazole C-S resonance at ~165 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • Chromatography :
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by AUC).
  • Elemental analysis : Validate C, H, N, S, and F content within 0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic strategies resolve this compound’s 3D structure, particularly with fluorinated groups?

  • Methodology :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for fluorine atoms. Cool crystals to 100 K to reduce thermal motion .

  • Refinement : Apply SHELXL (via Olex2 interface) with anisotropic displacement parameters for fluorine. Address potential twinning via TWIN/BASF commands .

  • Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N–H···O interactions between amide and thiazole).

    • Example Crystallographic Data :
ParameterValue
Space groupP2₁/c
R-factor (%)3.2
Fluorine U(eq) (Ų)0.08

Q. How can researchers address contradictory biological activity data across assay systems?

  • Methodology :

  • Assay standardization :
  • Use isogenic cell lines to control genetic variability.
  • Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity).
  • Solubility checks : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via LC-MS.
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across replicates .

Q. What SAR methodologies elucidate the role of fluorophenyl and thiazole moieties?

  • Methodology :

  • Analog synthesis : Replace 4-fluorophenyl with chloro-/methoxy-phenyl; modify thiazole to oxazole.

  • Biological testing : Measure binding affinity (e.g., SPR for target proteins) and cellular potency (e.g., apoptosis assays).

  • Computational docking : Use AutoDock Vina to model interactions (e.g., fluorophenyl π-stacking with kinase hydrophobic pockets) .

    • Example SAR Table :
SubstituentIC₅₀ (nM)LogPNotes
4-Fluorophenyl12 ± 23.1Optimal activity
4-Chlorophenyl45 ± 53.4Reduced solubility
Thiazole → Oxazole>10002.8Loss of H-bonding with target

Data Contradiction Analysis

Q. How should discrepancies in solubility predictions vs. experimental data be resolved?

  • Methodology :

  • Experimental validation : Perform shake-flask assays (pH 7.4 PBS) and compare with COSMO-RS/ADMET Predictor™ models.
  • Crystallinity impact : Analyze DSC/TGA to detect polymorphs affecting solubility .

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